7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Description
This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It’s part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The linear formula for this compound is C19H30N4O2S . It has a molecular weight of 378.541 .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as loxoribine, is the Toll-like receptor 7 (TLR7) . TLR7 is an intracellular receptor expressed on the membrane of endosomes . It plays a crucial role in innate immunity and adaptive immunity .
Mode of Action
Loxoribine interacts with TLR7, acting as a selective agonist . This interaction triggers a powerful immune stimulatory action, inducing inflammatory responses and the development of antigen-specific immunity .
Biochemical Pathways
Upon activation by loxoribine, TLR7 stimulates the production of cytokines such as interferons (IFNs) . This leads to the activation of various immune cells, including natural killer (NK) cells and lymphokine-activated killer cells . The activation of these cells and the subsequent immune response form the key biochemical pathways affected by loxoribine .
Pharmacokinetics
This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The oral bioavailability of loxoribine may impact its efficacy and the duration of its action .
Result of Action
The activation of TLR7 by loxoribine results in enhanced NK cell activity and the production of cytokines such as IFNs . This leads to anti-viral and anti-tumor activities . In a study, loxoribine showed significant inhibition of metastasis in a B16 melanoma lung tumor model .
Properties
IUPAC Name |
3-methyl-7-prop-2-enyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h4-5H,1-2,6-7H2,3H3,(H,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZVBODZMQRYAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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